5-Phenyl-3-tosyl-1H-pyrazole
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Overview
Description
5-Phenyl-3-tosyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry The structure of this compound includes a five-membered ring with two adjacent nitrogen atoms, a phenyl group, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-tosyl-1H-pyrazole typically involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine, resulting in the formation of pyrazolone derivatives . These reactions are often carried out under mild conditions and can be catalyzed by various agents, including transition metals and photoredox catalysts .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs eco-friendly methodologies such as heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions . These methods aim to improve yield, reduce reaction time, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-tosyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazolones.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve mild temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include pyrazolones, pyrazolines, and various substituted pyrazoles .
Scientific Research Applications
5-Phenyl-3-tosyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenyl-3-tosyl-1H-pyrazole involves its interaction with various molecular targets and pathways. Pyrazoles can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of signaling pathways . The specific mechanism depends on the functional groups present and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Phenyl-3-tosyl-1H-pyrazole include:
- 3-Phenyl-1H-pyrazole
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole
- 3,5-Diphenyl-1H-pyrazole
Uniqueness
What sets this compound apart is the presence of both a phenyl group and a tosyl group, which can significantly influence its reactivity and biological activity. The tosyl group, in particular, can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
180261-49-8 |
---|---|
Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonyl-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C16H14N2O2S/c1-12-7-9-14(10-8-12)21(19,20)16-11-15(17-18-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) |
InChI Key |
OOPMRUZTXAJQOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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